5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-3-12-5-7-15(23-12)24(20,21)17-11-4-6-14-13(10-11)16(19)18(2)8-9-22-14/h4-7,10,17H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIRHXXDTXLEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by coupling with the benzoxazepine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzoxazepine Family
The closest structural analog identified is 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214, CAS 921995-66-6) .
Table 1: Key Structural Differences
Key Observations :
- The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the amide group in BI96214.
- The ethyl group in the target compound vs. the ethoxy group in BI96214 alters steric bulk and lipophilicity.
Comparison with Sulfonamide-Containing Heterocycles
describes sulfonamide and sulfonyl derivatives synthesized via Friedel-Crafts and nucleophilic substitution reactions.
Table 2: Functional Group Impact
Tautomerism and Stability
highlights tautomerism in triazole-thiones, where compounds exist in equilibrium between thiol and thione forms . Although the target compound lacks a triazole ring, its sulfonamide group’s stability under physiological conditions (e.g., resistance to hydrolysis) is critical for bioavailability. Sulfonamides generally exhibit greater metabolic stability compared to esters or amides, as seen in BI96214.
Biological Activity
5-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.37 g/mol. The compound features a thiophene sulfonamide moiety coupled with a benzoxazepine structure, which may influence its biological activity.
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound can inhibit key enzymes involved in cholesterol biosynthesis. For instance, sulfonamide derivatives have been shown to act as inhibitors of squalene synthase (SQS), a critical enzyme in the cholesterol synthesis pathway. This inhibition may lead to reduced cholesterol levels and has implications for treating hypercholesterolemia .
2. Cardiovascular Effects
Sulfonamide derivatives have been documented to exert effects on cardiovascular parameters. A study highlighted that certain benzene sulfonamides could act as endothelin receptor-A inhibitors, which may attenuate pulmonary vascular hypertension and cardiac hypertrophy in animal models .
Biological Activity Data
The following table summarizes key biological activities associated with similar sulfonamide compounds:
| Compound | Biological Activity | IC50/ED50 Values | Reference |
|---|---|---|---|
| Benzene Sulfonamide Derivative | Endothelin receptor-A inhibition | Not specified | Wu et al., 1999 |
| Squalene Synthase Inhibitor | Cholesterol synthesis inhibition | IC50 = 15 nM (HepG2 cells) | Seiki et al., 2009 |
| Carbonic Anhydrase Inhibitor | Treatment for heart failure | Not specified | Schwartz et al., 1995 |
Case Study 1: Cardiovascular Impact
In a controlled study involving isolated rat hearts, the administration of a sulfonamide derivative resulted in significant changes in coronary resistance. The compound decreased coronary resistance compared to control conditions, suggesting a potential therapeutic role in managing blood pressure and improving cardiac function .
Case Study 2: Cholesterol Regulation
Another case study demonstrated that specific derivatives of sulfonamides could effectively lower cholesterol levels in hypercholesterolemic models by inhibiting key enzymes in the cholesterol biosynthetic pathway. These findings support the potential use of such compounds in developing treatments for dyslipidemia .
Q & A
Q. How does this compound compare structurally and functionally to other benzoxazepine-sulfonamide hybrids?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
